8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate
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Overview
Description
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate is a complex organic compound with the molecular formula C27H29NO5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chromen Core: The chromen core can be synthesized through a cyclization reaction involving a suitable precursor such as a substituted phenol and an appropriate aldehyde under acidic or basic conditions.
Introduction of the Hexyl Group: The hexyl group can be introduced through an alkylation reaction using a hexyl halide and a strong base such as sodium hydride.
Formation of the Benzoylamino Acetate Moiety: This step involves the reaction of the chromen derivative with benzoyl chloride and glycine ethyl ester in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoylamino group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s chromen core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents.
Materials Science: The compound can be used in the synthesis of novel materials with unique optical and electronic properties, which can be applied in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic cells.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate involves its interaction with specific molecular targets and pathways. The chromen core can interact with various enzymes and receptors, leading to modulation of their activity. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2S)-2-{[(benzyloxy)carbonyl]amino}propanoate
- 8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}methylcyclohexanecarboxylate
Uniqueness
8-Hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (benzoylamino)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzoylamino acetate moiety enhances its potential as a therapeutic agent by improving its binding affinity to target enzymes and receptors.
Properties
Molecular Formula |
C27H29NO5 |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(8-hexyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-benzamidoacetate |
InChI |
InChI=1S/C27H29NO5/c1-2-3-4-6-12-19-15-22-20-13-9-14-21(20)27(31)33-24(22)16-23(19)32-25(29)17-28-26(30)18-10-7-5-8-11-18/h5,7-8,10-11,15-16H,2-4,6,9,12-14,17H2,1H3,(H,28,30) |
InChI Key |
PSBRYQKGJZODSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC2=C(C=C1OC(=O)CNC(=O)C3=CC=CC=C3)OC(=O)C4=C2CCC4 |
Origin of Product |
United States |
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